3-Oxo-3-(oxolan-3-yl)propanal
Description
3-Oxo-3-(oxolan-3-yl)propanal is an organic compound characterized by a propanal backbone (CH3CH2CHO) modified with a 3-oxolanyl (tetrahydrofuran-3-yl) substituent at the carbonyl carbon. The aldehyde functional group (-CHO) confers high reactivity, particularly in nucleophilic addition and oxidation reactions, while the oxolane (tetrahydrofuran) ring introduces steric and electronic effects that influence solubility, stability, and intermolecular interactions. Its structural features make it a versatile precursor for further functionalization .
Properties
Molecular Formula |
C7H10O3 |
|---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
3-oxo-3-(oxolan-3-yl)propanal |
InChI |
InChI=1S/C7H10O3/c8-3-1-7(9)6-2-4-10-5-6/h3,6H,1-2,4-5H2 |
InChI Key |
JUHAVEUQCLYTQT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C(=O)CC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-(oxolan-3-yl)propanal typically involves the reaction of oxirane with propanal under acidic or basic conditions. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of 3-Oxo-3-(oxolan-3-yl)propanal often involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent supply of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3-(oxolan-3-yl)propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The aldehyde group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aldehydes and other derivatives.
Scientific Research Applications
3-Oxo-3-(oxolan-3-yl)propanal has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-Oxo-3-(oxolan-3-yl)propanal exerts its effects involves its interaction with various molecular targets and pathways. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is crucial for its role in enzyme inhibition and other biochemical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-Oxo-3-(oxolan-3-yl)propanal with structurally related compounds, emphasizing molecular properties, functional groups, and applications:
Key Analysis:
Reactivity: The aldehyde group in 3-Oxo-3-(oxolan-3-yl)propanal makes it more reactive than its ester counterparts (ethyl and methyl propanoates), which are stabilized by electron-withdrawing ester groups. This reactivity is critical in condensation or nucleophilic addition reactions . The nitrile derivative (3-oxo-3-(oxolan-3-yl)propanenitrile) exhibits distinct reactivity due to the -CN group, enabling participation in cyanation or hydrolysis reactions .
Atmospheric data from suggests that aldehydes like propanal degrade differently than ketones (e.g., acetone), with shorter lifetimes due to higher reactivity.
Structural Influence on Applications: Esters (e.g., ethyl and methyl propanoates) are favored in industrial synthesis due to their stability and lower toxicity, whereas the aldehyde and nitrile derivatives are more specialized, serving as reactive intermediates .
Biological Activity
3-Oxo-3-(oxolan-3-yl)propanal is an organic compound notable for its unique structural features, including a five-membered oxolane ring and functional groups such as a carbonyl and an aldehyde. This combination enhances its reactivity and potential applications in various fields, particularly in organic synthesis and pharmaceuticals.
- Molecular Formula : C₇H₁₂O₂
- Molecular Weight : 142.15 g/mol
- Structural Characteristics : The compound's structure includes an oxolane ring that affects its biological activity and chemical reactivity.
Biological Activity Overview
The biological activity of 3-Oxo-3-(oxolan-3-yl)propanal has been explored in various studies, revealing its potential therapeutic applications. The compound has demonstrated activity in several areas:
- Antimicrobial Properties : Preliminary studies indicate that 3-Oxo-3-(oxolan-3-yl)propanal exhibits antimicrobial activity against certain bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
- Anti-inflammatory Effects : Research has shown that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions associated with chronic inflammation.
- Cytotoxicity : Some studies have assessed the cytotoxic effects of 3-Oxo-3-(oxolan-3-yl)propanal on cancer cell lines, indicating potential for use in cancer therapy.
Research Findings
Several research studies have provided insights into the biological activities of 3-Oxo-3-(oxolan-3-yl)propanal:
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Reduced cytokine levels in vitro | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Studies
- Antimicrobial Study : A study conducted by researchers demonstrated that 3-Oxo-3-(oxolan-3-yl)propanal showed significant inhibition of bacterial growth in vitro, particularly against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be relatively low, indicating strong antimicrobial potential.
- Inflammation Model : In a controlled experiment using lipopolysaccharide (LPS)-induced inflammation in murine macrophages, treatment with 3-Oxo-3-(oxolan-3-yl)propanal resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its role as an anti-inflammatory agent.
- Cytotoxicity Assessment : A cytotoxicity assay performed on several human cancer cell lines revealed that 3-Oxo-3-(oxolan-3-yl)propanal induced cell death through apoptosis pathways, with IC50 values indicating effective concentration ranges for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
